molecular formula C27H21N5O2 B611972 9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone CAS No. 1469988-75-7

9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone

Cat. No. B611972
M. Wt: 447.48794
InChI Key: RTRNJQOBEOISFQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthetic Reactions and Derivative Formation

  • Derivatives of various compounds, including [1]benzopyrano[4,3,2-de][1,6]naphthyridine, have been synthesized through reactions with compounds containing a reactive methylene group (O'Callaghan, McMurry, & O'Brien, 1995).

Microwave Irradiation Synthesis

  • Under microwave irradiation, new heterocyclic compounds involving pyrimido[4,5-b][1,6]naphthyridine and other skeletons were synthesized. This method offered advantages like short synthetic routes and increased safety for biomedical screening (Han et al., 2009).

Formation of Polyheterocyclic Systems

  • The formation of polyheterocyclic systems was studied by reacting 2-imino-4-methyl-2H-1-benzopyran-3-carbonitrile with compounds containing reactive methylene groups, leading to the creation of benzopyrano[2,3,4-de][1,6]-naphthyridine derivatives (O'Callaghan et al., 1996).

Antibacterial Activity

  • Certain derivatives like 5,5-dihydro-6-aryl-4-methyl-5-(1,8-naphthyridin-2-yl)-2-thioxopyrimidines exhibited antibacterial activity, showcasing the potential medical applications of these compounds (Mogilaiah & Sudhakar, 2003).

Antimicrobial and Anti-Proliferative Activities

  • Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety showed promising antimicrobial and anti-proliferative activities, indicating the significance of these compounds in therapeutic research (Mansour et al., 2020).

Cytotoxic Activity in Cancer Research

  • Carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxic activities against certain leukemia and carcinoma cell lines, highlighting their potential in cancer treatment research (Deady et al., 2003).

Green Synthesis Protocol

  • An Amberlyst-15-catalyzed synthesis protocol under metal-free green conditions was developed for creating complex hybrid heterocycles containing [1,6]-naphthyridine, illustrating an environmentally friendly approach to compound synthesis (Muthukrishnan et al., 2019).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

9-(1-methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O2/c1-3-25(33)31-11-10-17-4-7-21(13-24(17)31)32-26(34)9-6-19-14-28-23-8-5-18(12-22(23)27(19)32)20-15-29-30(2)16-20/h3-9,12-16H,1,10-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRNJQOBEOISFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=C)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025879
Record name 9-(1-Methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone

CAS RN

1469988-75-7
Record name 9-(1-Methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone
Reactant of Route 2
Reactant of Route 2
9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone
Reactant of Route 3
Reactant of Route 3
9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone
Reactant of Route 4
Reactant of Route 4
9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone
Reactant of Route 5
Reactant of Route 5
9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone
Reactant of Route 6
Reactant of Route 6
9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone

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